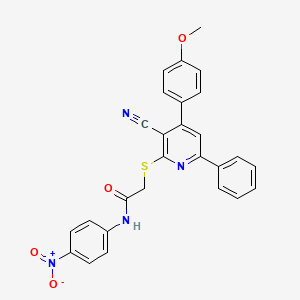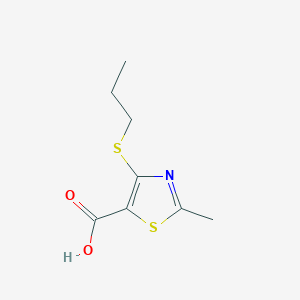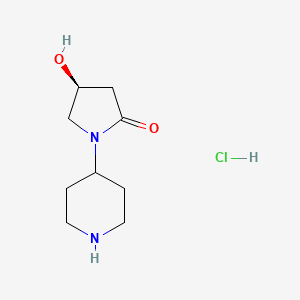
5-Methyl-3-(1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-3-(1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is a heterocyclic compound that contains a pyrrolidine ring, a triazole ring, and an oxadiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-(1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole typically involves multiple steps, including the formation of the triazole and oxadiazole rings. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might start with the preparation of a hydrazide, followed by cyclization with a nitrile to form the oxadiazole ring. The triazole ring can be formed through a click reaction involving an azide and an alkyne .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-3-(1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield different oxides, while substitution reactions could introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
5-Methyl-3-(1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.
Agrochemicals: It is explored for use in the development of new herbicides and pesticides.
Materials Science: The compound’s unique properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 5-Methyl-3-(1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to the active site of the target molecule and altering its function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other heterocyclic molecules that contain triazole and oxadiazole rings, such as:
- 3-(1-(Pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole
- 5-Methyl-1,2,4-oxadiazole derivatives
Uniqueness
What sets 5-Methyl-3-(1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole apart is its specific substitution pattern, which can confer unique chemical and biological properties.
Eigenschaften
Molekularformel |
C9H12N6O |
|---|---|
Molekulargewicht |
220.23 g/mol |
IUPAC-Name |
5-methyl-3-(1-pyrrolidin-3-yltriazol-4-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C9H12N6O/c1-6-11-9(13-16-6)8-5-15(14-12-8)7-2-3-10-4-7/h5,7,10H,2-4H2,1H3 |
InChI-Schlüssel |
OECSKHZWSWBJLD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=NO1)C2=CN(N=N2)C3CCNC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-(4-Methoxyphenyl)-2,2-dimethyl-[1,3]dioxolo[4,5-f][1,10]phenanthroline](/img/structure/B11784136.png)





![5-(3,4-Difluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B11784165.png)



